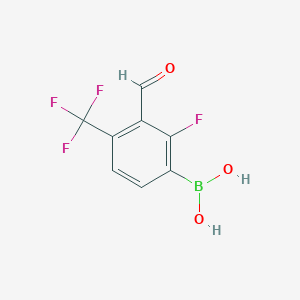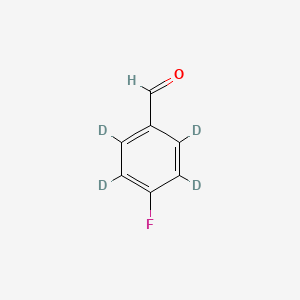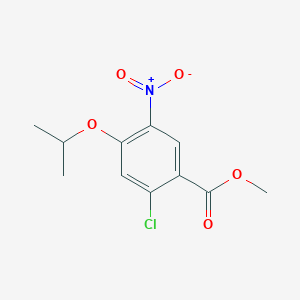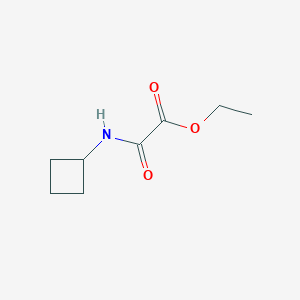
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H5BF4O3 . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro, formyl, and trifluoromethyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed reaction where an aryl halide reacts with a diboron reagent.
Substitution Reactions: The fluoro, formyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the formyl group can be introduced via a formylation reaction using a formylating agent like DMF (dimethylformamide) in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the borylation and substitution reactions under controlled conditions.
Catalysts and Reagents: Industrial processes often use more efficient catalysts and reagents to optimize yield and reduce costs.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a hydroxyl group.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl or alkyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through the reduction of the formyl group.
Phenols: Formed through the oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The compound’s fluoro, formyl, and trifluoromethyl groups enhance its reactivity and specificity towards certain molecular targets, such as serine proteases and kinases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylphenylboronic Acid: Similar structure but lacks the fluoro and trifluoromethyl groups.
4-Formylphenylboronic Acid: Similar structure but lacks the fluoro and trifluoromethyl groups.
2-Fluoro-3-(trifluoromethyl)phenylboronic Acid: Lacks the formyl group.
Uniqueness
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of all three substituents (fluoro, formyl, and trifluoromethyl) on the phenyl ring. This combination of substituents enhances its reactivity and specificity, making it a valuable compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF4O3/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-3,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUAAWSBUIORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178761 | |
| Record name | Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-07-9 | |
| Record name | Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Bromo-6-nitro-1H-benzo[d]imidazole](/img/structure/B1443023.png)



